1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14968922
Molecular Formula: C23H20ClNO4
Molecular Weight: 409.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClNO4 |
|---|---|
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H20ClNO4/c1-13-4-9-18-17(11-13)21(26)19-20(14-5-7-15(24)8-6-14)25(23(27)22(19)29-18)12-16-3-2-10-28-16/h4-9,11,16,20H,2-3,10,12H2,1H3 |
| Standard InChI Key | QJPSJCDOYFZSSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)Cl |
Introduction
1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of dihydrochromeno-pyrrole derivatives. This compound features a unique combination of structural elements, including a chromene core and a pyrrole moiety, which contribute to its potential biological activities and applications in medicinal chemistry. The presence of the chlorophenyl group and the tetrahydrofuran substituent enhances its solubility and stability, making it an interesting candidate for further research.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. One effective method includes the reaction of substituted benzaldehydes, primary amines, and diketones in a one-pot process. This approach has been shown to yield high purity products under mild conditions.
Synthesis Steps:
-
Starting Materials: Substituted benzaldehydes, primary amines, and diketones.
-
Reaction Conditions: Mild conditions, often involving a solvent like ethanol or methanol.
-
Mechanism: The reactions typically proceed via nucleophilic addition followed by dehydration to form the final product.
Biological Activities
Research indicates that compounds similar to 1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific biological activity of this compound requires further investigation to establish its therapeutic potential.
Potential Applications:
-
Anti-inflammatory Agent: Based on structural analogs.
-
Anticancer Properties: Requires further investigation.
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume